2-(2-nitrophenoxy)-5-(trifluoromethyl)pyridine
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Overview
Description
2-(2-nitrophenoxy)-5-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a nitrophenoxy group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenoxy)-5-(trifluoromethyl)pyridine typically involves the following steps:
Etherification: The formation of an ether bond between the nitrophenol and a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenoxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(2-aminophenoxy)-5-(trifluoromethyl)pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
2-(2-nitrophenoxy)-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenoxy)-5-(trifluoromethyl)pyridine depends on its specific application
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can bind to receptors and modulate their activity.
Signal Transduction: The compound may interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-nitrophenoxy)pyridine: Lacks the trifluoromethyl group, which may affect its reactivity and applications.
2-(2-aminophenoxy)-5-(trifluoromethyl)pyridine: A reduced form of the compound with different chemical properties.
2-(2-nitrophenoxy)-3-(trifluoromethyl)pyridine: A positional isomer with the trifluoromethyl group in a different location.
Uniqueness
2-(2-nitrophenoxy)-5-(trifluoromethyl)pyridine is unique due to the presence of both the nitrophenoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-nitrophenoxy)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)8-5-6-11(16-7-8)20-10-4-2-1-3-9(10)17(18)19/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRPCLLZGQONOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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